3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide 3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034423-58-8
VCID: VC6175703
InChI: InChI=1S/C18H22N2O5S/c1-23-15-11-20(12-15)14-6-4-13(5-7-14)19-26(21,22)16-8-9-17(24-2)18(10-16)25-3/h4-10,15,19H,11-12H2,1-3H3
SMILES: COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.44

3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

CAS No.: 2034423-58-8

Cat. No.: VC6175703

Molecular Formula: C18H22N2O5S

Molecular Weight: 378.44

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide - 2034423-58-8

Specification

CAS No. 2034423-58-8
Molecular Formula C18H22N2O5S
Molecular Weight 378.44
IUPAC Name 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C18H22N2O5S/c1-23-15-11-20(12-15)14-6-4-13(5-7-14)19-26(21,22)16-8-9-17(24-2)18(10-16)25-3/h4-10,15,19H,11-12H2,1-3H3
Standard InChI Key KZWPNZHNXSMQCG-UHFFFAOYSA-N
SMILES COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

The compound’s IUPAC name, 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide, reflects its intricate structure . Key features include:

  • A benzenesulfonamide backbone with methoxy (-OCH3_3) groups at positions 3 and 4.

  • An azetidine ring (a four-membered nitrogen heterocycle) substituted with a methoxy group at position 3, connected via a phenyl group to the sulfonamide nitrogen.

PropertyValue
Molecular FormulaC18H22N2O5S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight378.44 g/mol
CAS Number2034423-58-8
IUPAC Name3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Topological Polar Surface Area98.9 Ų (estimated)

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis protocol for this compound is published, its structure suggests a multi-step approach analogous to methods used for related benzenesulfonamides . A plausible route involves:

  • Sulfonylation: Reacting 3,4-dimethoxybenzenesulfonyl chloride with 4-(3-methoxyazetidin-1-yl)aniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .

  • Purification: Isolation via column chromatography or recrystallization, given the compound’s moderate polarity .

Similar compounds, such as HIV-1 capsid inhibitors, employ PyBop-mediated couplings and hydrogenation steps for nitro-group reductions, which may apply to derivatives of this molecule .

Table 2: Comparative Synthesis Data for Analogous Sulfonamides

Compound ClassKey ReagentsYield (%)Biological Target
Benzenesulfonamide HIV-1 inhibitorsPyBop, DIEA, Boc-protected amines60–85HIV-1 capsid protein
Pyrazole sulfonamidesEthanol reflux, hydrazine derivatives70–90Antimicrobial agents

Hypothesized Biological Activity and Mechanisms

Table 3: Biological Data for Structural Analogs

CompoundEC50_{50} (μM)CC50_{50} (μM)Selectivity Index (SI)
PF-74 (HIV-1 inhibitor)0.52>47.00>90.91
Chalcone sulfonamide (S. aureus)MIC: 0.09–1.00 µg/mL

Computational and Structural Insights

Molecular Modeling and DFT Analysis

While experimental data are lacking, computational methods offer predictive insights:

  • HOMO-LUMO Gap: For analogous chalcone sulfonamides, a narrow energy gap (~3.5 eV) suggests charge-transfer interactions critical for binding biological targets .

  • Mulliken Charges: Electron-rich regions (e.g., sulfonamide oxygen) may facilitate hydrogen bonding with enzymatic active sites .

Future Research Directions

  • Synthesis Optimization: Develop scalable routes with greener solvents (e.g., ethanol/water mixtures) .

  • In Vitro Screening: Prioritize antiviral assays against HIV-1 and SARS-CoV-2, leveraging the compound’s structural similarity to known capsid inhibitors .

  • Structural Modifications: Introduce halogen substituents (e.g., -F, -Cl) to enhance binding affinity and metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator